

Application Notes and Protocols for Olomorasib In Vitro Cell Viability Assay

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Compound of Interest

Compound Name: KRAS G12C inhibitor 19

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomorasib (formerly LY3537982) is a potent and selective second-generation inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] This mutation is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] Olomorasib functions by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This action prevents the downstream signaling cascade that promotes tumor cell proliferation and survival.[1][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of Olomorasib on the viability of cancer cells harboring the KRAS G12C mutation, utilizing the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The efficacy of Olomorasib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Preclinical studies have demonstrated the high potency of Olomorasib in cancer cell lines with the KRAS G12C mutation.

Table 1: In Vitro Cell Viability (IC50) of Olomorasib in KRAS G12C Mutant Cancer Cell Lines



Cell Line	Cancer Type	Olomorasib (LY3537982) IC50 (nM)
NCI-H358	Non-Small Cell Lung Cancer	3.35[1]
MIA PaCa-2	Pancreatic Cancer	Data Not Available
SW1573	Non-Small Cell Lung Cancer	Data Not Available

Note: The IC50 values can vary depending on the assay conditions, including incubation time and cell density. The data for MIA PaCa-2 and SW1573 cell lines are not provided in the search results but are commonly used models for studying KRAS inhibitors.

Signaling Pathway

Olomorasib targets the constitutively active KRAS G12C mutant protein. By locking KRAS in its inactive state, Olomorasib effectively inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.



Cell Membrane Cytoplasm **Receptor Tyrosine** KRAS G12C Olomorasib Kinase (RTK) (Active, GTP-bound) Activates GTP Binds & Stabilizes (GEF-mediated) loading hydrolysis KRAS G12C **RAF** (Inactive, GDP-bound) MEK ERK Nucleus Cell Proliferation & Survival

Olomorasib Mechanism of Action

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Olomorasib inhibits the KRAS G12C signaling pathway.

Experimental Protocols

A robust and high-throughput method for determining cell viability upon treatment with Olomorasib is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol



Materials:

- KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Olomorasib (dissolved in a suitable solvent like DMSO)
- CellTiter-Glo® Reagent (Promega)
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- Cell Seeding:
 - Culture KRAS G12C mutant cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Harvest cells and perform a cell count to ensure viability is above 90%.
 - \circ Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:



- Prepare serial dilutions of Olomorasib in culture medium. It is advisable to perform a wide range of concentrations initially to determine the IC50 range.
- Include a vehicle control (medium with the same concentration of DMSO used to dissolve
 Olomorasib) and a no-cell control (medium only for background measurement).
- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of Olomorasib or the vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Assay Execution:

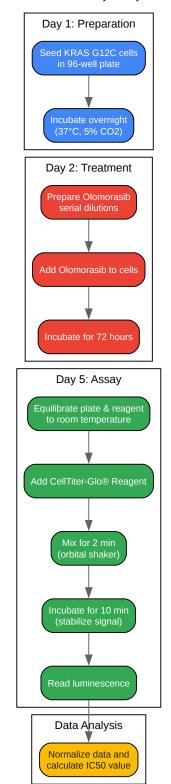
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
- Add 100 μL of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.

Data Analysis:

- Subtract the average background luminescence (from the no-cell control wells) from all other readings.
- Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
- Plot the percentage of cell viability against the logarithm of the Olomorasib concentration.
- Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).



Olomorasib Cell Viability Assay Workflow



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Experimental workflow for the cell viability assay.



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